[1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride is a chemical compound with the molecular formula . It is characterized by a unique structure that includes a trimethoxyphenyl group bonded to a propan-2-ylamino moiety. This compound is recognized for its diverse applications in scientific research, particularly in chemistry and biology, where it serves as a building block for more complex molecules and as a potential therapeutic agent.
This compound is classified under organic compounds, specifically amines and quaternary ammonium salts. It has been cataloged with the CAS number 16603-11-5. The compound is available from various chemical suppliers and is utilized in both academic and industrial research settings.
The synthesis of [1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride typically involves several key steps:
In industrial settings, these reactions are often scaled up using automated reactors. Continuous flow reactors may be employed to enhance yield and purity, along with advanced purification techniques such as crystallization and chromatography.
The molecular structure of [1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride can be represented by its InChI key (LKXWQTXXGQGENW-UHFFFAOYSA-N) and canonical SMILES notation (CC(CC1=CC(=C(C(=C1)OC)OC)OC)N[NH3+].[Cl-]).
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 276.76 g/mol |
| IUPAC Name | [1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride |
| InChI | InChI=1S/C12H20N2O3.ClH/c1-8(14-13)5-9-6-10(15-2)12(17-4)11(7-9)16-3;/h6-8,14H,5,13H2,1-4H3;1H |
[1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride can undergo several types of chemical reactions:
The major products from these reactions include:
The mechanism of action for [1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride involves its interaction with specific molecular targets within biological systems. The trimethoxyphenyl group facilitates interactions with various enzymes and receptors:
The compound exhibits typical characteristics associated with quaternary ammonium salts:
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
Key chemical properties include:
| Property | Value |
|---|---|
| pH | Slightly acidic |
| Stability | Stable under normal conditions but sensitive to strong oxidizing agents |
[1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride has multiple applications in various scientific fields:
This compound exemplifies the intersection of chemistry and biology, showcasing its versatility across multiple research domains while offering insights into its synthesis and functional mechanisms.
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: